molecular formula C23H14F3N3 B2435195 7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-87-5

7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2435195
CAS RN: 901246-87-5
M. Wt: 389.381
InChI Key: POSJUAQUUUJRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Researchers Nagarajan and Shah (1992) describe the synthesis of pyrazolo[3,4-c]quinoline derivatives, demonstrating methods for aminoalkylation and transformations into amino derivatives, highlighting the chemical versatility of this class of compounds (Nagarajan & Shah, 1992).
  • Reactivity and Electrophilic Substitution: Keshtov et al. (2002) synthesized various difluoroaromatic compounds, including pyrazines and quinoxalines, showing their reactivity for high-molecular-weight polyethers synthesis (Keshtov et al., 2002).

Photophysical and Electrochemical Applications

  • Fluorescence and Quantum Efficiency: Szlachcic and Uchacz (2018) studied the photophysical properties of fluorine-substituted pyrazoloquinolines, revealing significant changes in fluorescence quantum efficiency and absorption band position, indicating their potential use in fluorescent applications (Szlachcic & Uchacz, 2018).
  • Electroluminescent Properties: Wan et al. (2015) discussed the electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, highlighting their potential in organic light-emitting diodes (OLEDs) applications (Wan et al., 2015).

Medical and Biological Research

  • Antimicrobial Activity: Dinakaran et al. (2008) synthesized ofloxacin derivatives with a quinoline base structure, demonstrating significant antimycobacterial activities, illustrating the potential of such compounds in treating mycobacterial infections (Dinakaran et al., 2008).
  • Cancer Research Applications: Paitandi et al. (2017) developed iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, showing significant anticancer activity, suggesting the potential for these compounds in cancer therapy (Paitandi et al., 2017).

properties

IUPAC Name

7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-4-2-3-15(24)9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSJUAQUUUJRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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